Fmoc-S-xanthyl-L-cysteine falls under the category of Fmoc-protected cysteine derivatives. It is classified as a sulfur-containing amino acid, specifically a modified form of L-cysteine. The compound is commercially available from various suppliers, including Iris Biotech and Biosynth, where it is offered for research and industrial applications . The chemical Abstracts Service (CAS) number for Fmoc-S-xanthyl-L-cysteine is 186829-25-4 .
The synthesis of Fmoc-S-xanthyl-L-cysteine can be achieved through solid-phase peptide synthesis (SPPS), which is the preferred method for constructing peptides containing cysteine residues. The process typically involves the following steps:
The conditions for these reactions are critical; for instance, xanthyl removal typically requires 0.1% TFA for one hour or 0.2% TFA for ten minutes when using silane scavengers .
Fmoc-S-xanthyl-L-cysteine has a molecular formula of C31H25NO5S, with a molecular weight of approximately 523.60 g/mol . The structure can be broken down as follows:
The compound's three-dimensional conformation allows it to participate effectively in peptide bonding while maintaining stability throughout the synthesis process.
In peptide synthesis involving Fmoc-S-xanthyl-L-cysteine, several key reactions occur:
These reactions are sensitive to conditions such as pH, temperature, and concentration of reagents, which can significantly affect yield and purity.
The mechanism by which Fmoc-S-xanthyl-L-cysteine acts during peptide synthesis involves several steps:
Fmoc-S-xanthyl-L-cysteine exhibits several notable physical and chemical properties:
Fmoc-S-xanthyl-L-cysteine has several important applications in scientific research and industrial processes:
The synthesis of cysteine-containing peptides has long posed significant challenges due to the nucleophilic and redox-sensitive thiol group. Early protecting groups such as p-methoxybenzyl (Mob) and triphenylmethyl (Trt) offered acid lability but suffered from inadequate oxidation resistance or steric bulk. The acetamidomethyl (Acm) group improved stability but required toxic heavy metals (e.g., mercury or silver) for removal, limiting its applicability in biological systems [8]. These limitations spurred the development of the 9H-xanthen-9-yl (Xan) group, which uniquely combines acid-mediated deprotection kinetics with enhanced steric shielding of the thiol moiety. Fmoc-S-xanthyl-L-cysteine (Fmoc-L-Cys(Xan)-OH) emerged as a specialized building block that addresses these historical shortcomings, enabling efficient synthesis of complex peptides like cystine-knot proteins and cyclic disulfide-linked structures [1] [4]. Its crystalline powder form (CAS 186829-25-4) and ≥98% HPLC purity facilitate reproducible solid-phase synthesis [1].
Table 1: Evolution of Cysteine Protecting Groups
Protecting Group | Deprotection Method | Key Limitations | Advantages of Xan |
---|---|---|---|
Acetamidomethyl (Acm) | Heavy metals (Hg²⁺/Ag⁺) | Toxicity; environmental concerns | Non-toxic acidolysis |
Triphenylmethyl (Trt) | Mild acid (TFA) | Moderate oxidation resistance | Enhanced steric protection |
p-Methoxybenzyl (Mob) | Strong acid (HF/TFMSA) | Harsh conditions incompatible with SPPS | Compatible with Fmoc/tBu strategy |
Xanthyl (Xan) | TFA with scavengers | Requires optimized cleavage conditions | Orthogonal to Fmoc; air-stable |
The fluorenylmethyloxycarbonyl (Fmoc) group revolutionized solid-phase peptide synthesis through its base-labile deprotection mechanism. Unlike acid-labile tert-butyloxycarbonyl (Boc), Fmoc removal with 20% piperidine in N,N-dimethylformamide occurs within seconds (half-life ≈6 sec), preserving acid-sensitive side-chain protections like tert-butyl and trityl [3] [8]. This orthogonality enables the Fmoc/tBu strategy, now the gold standard for synthesizing peptides with post-translational modifications. For cysteine derivatives specifically, Fmoc-L-Cys(Xan)-OH exhibits excellent solubility in polar aprotic solvents (e.g., DMF and dichloromethane), facilitating efficient coupling kinetics. Upon piperidine treatment, dibenzofulvene byproducts form stable adducts that prevent side reactions, while the xanthyl group remains intact due to its acid lability [3] [8]. This sequential deprotection profile is critical for multi-step syntheses, such as synthesizing thiol-rich toxins or engineered antibodies.
Table 2: Fluorenylmethyloxycarbonyl Deprotection Characteristics
Parameter | Conditions | Outcome |
---|---|---|
Reagent | 20% piperidine/DMF | Near-quantitative removal in 3–10 minutes |
Byproduct | Dibenzofulvene | Scavenged by piperidine adduct formation |
Optical integrity | [α]D²⁰ = +26° (C=1, DMF) | Minimal epimerization risk |
Solubility profile | DMF, THF, dichloromethane | ≥50 mg/mL for efficient SPPS coupling |
The xanthyl (Xan) group excels as a thiol protector through three synergistic attributes:
Applications extend beyond peptide synthesis:
Table 3: Synthetic Utility of Xanthyl Protection in Thiol Chemistry
Application | Reaction System | Xanthyl Contribution |
---|---|---|
Solid-phase synthesis | TFA/triisopropylsilane (95:5) | Quantitative deprotection without aspartimide |
Polymer modification | Thiol-ene rubber functionalization | Suppresses side-reactions during radical addition |
Bioconjugation | Disulfide coupling to cysteine | Enables reversible, site-specific protein labeling |
Nanomaterial synthesis | Fmoc-peptide hydrogels | Provides steric control during self-assembly |
The integration of Fmoc’s base lability with Xan’s acid sensitivity creates a versatile protection scheme. Future advances may exploit xanthate intermediates for radical-mediated ligations, expanding its role in peptide science [2] [7].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: